

A Technical Guide to the Physical Properties of 3-Acetyl-2-bromopyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Acetyl-2-bromopyridine

Cat. No.: B057763

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **3-Acetyl-2-bromopyridine**, a key intermediate in organic synthesis and medicinal chemistry. The information is presented to support research and development activities where this compound is utilized.

Core Physical Properties

3-Acetyl-2-bromopyridine is a substituted pyridine derivative with the chemical formula C_7H_6BrNO .^{[1][2]} Its physical state at ambient temperature is a colorless to light yellow liquid.^[3]

Quantitative Physical Data

A summary of the key quantitative physical properties of **3-Acetyl-2-bromopyridine** is provided in the table below for easy reference and comparison.

Physical Property	Value	Notes
Molecular Weight	200.03 g/mol	[1][2]
Boiling Point	115 °C	at 7 Torr[3]
Density	1.552 g/mL	at 25 °C[1]
Refractive Index	1.572	at 20 °C[1]
Flash Point	>110 °C	[3]
pKa	-1.01 ± 0.10	Predicted[3]

Solubility Profile

Qualitative solubility studies indicate that **3-Acetyl-2-bromopyridine** exhibits good solubility in organic solvents such as ethanol and ether.[4] Conversely, it has poor solubility in water.[4] This solubility profile is characteristic of a molecule with both polar (acetyl and pyridine moieties) and nonpolar (bromine and the aromatic ring) features, leading to better miscibility with organic solvents.

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of **3-Acetyl-2-bromopyridine** are not readily available in the public domain. However, standard methodologies for organic compounds can be applied.

Determination of Boiling Point (Simplified Distillation)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is simple distillation.

Apparatus:

- Round-bottom flask
- Heating mantle
- Distillation head

- Thermometer
- Condenser
- Receiving flask

Procedure:

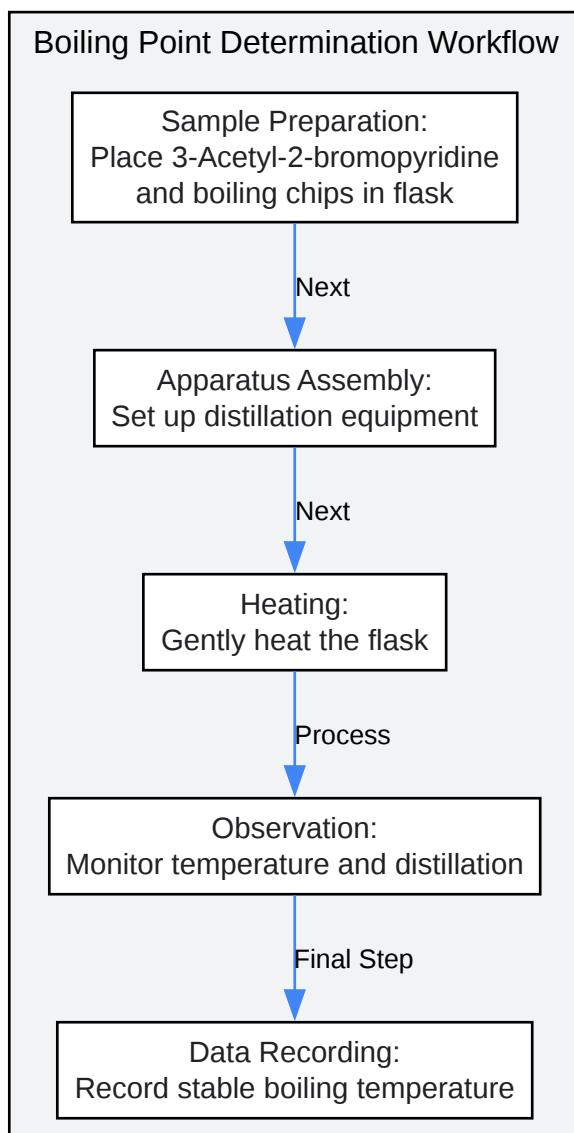
- Place a small volume of **3-Acetyl-2-bromopyridine** into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
- Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
- Begin heating the flask gently.
- Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Solubility

This protocol outlines a general procedure for qualitatively assessing the solubility of an organic compound in various solvents.

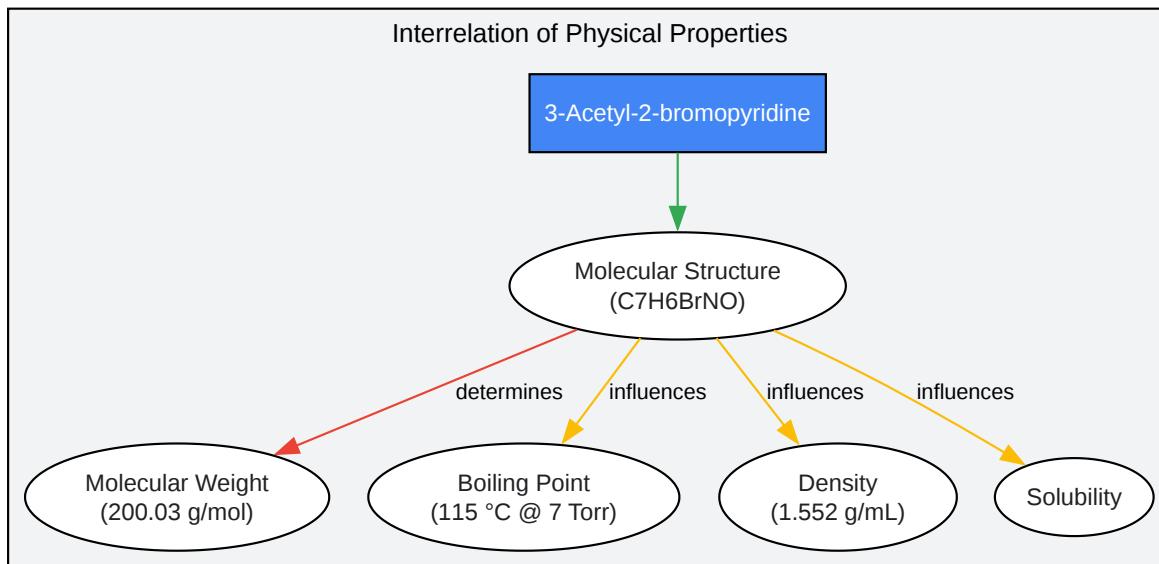
Apparatus:

- Test tubes
- Vortex mixer (optional)
- Graduated pipettes


Procedure:

- Add approximately 1 mL of the desired solvent (e.g., water, ethanol, ether) to a clean, dry test tube.
- To this, add a small, measured amount of **3-Acetyl-2-bromopyridine** (e.g., 10 mg).

- Agitate the mixture, for instance by using a vortex mixer, for a set period (e.g., 1-2 minutes).
- Visually inspect the solution to determine if the solute has completely dissolved. The compound is considered soluble if no solid particles are visible.


Visualizations

The following diagrams illustrate a typical experimental workflow and the logical relationship of the physical properties discussed.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining the boiling point of **3-Acetyl-2-bromopyridine**.

[Click to download full resolution via product page](#)

Caption: Logical relationship between the molecular structure and physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-乙酰基-2-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. scbt.com [scbt.com]
- 3. 3-Acetyl-2-bromopyridine | 84199-61-1 [amp.chemicalbook.com]
- 4. 3-Acetyl-2-bromopyridine | Properties, Uses, Safety Data & Supplier China | High-Purity Pharmaceutical Intermediates [pipzine-chem.com]

- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 3-Acetyl-2-bromopyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b057763#3-acetyl-2-bromopyridine-physical-properties\]](https://www.benchchem.com/product/b057763#3-acetyl-2-bromopyridine-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com